

Spectroscopic Analysis of (+)-Phenylacetyl Carbinol: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: (+)-Phenylacetyl Carbinol
CAS No.: 53439-91-1
Cat. No.: B029963

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Abstract

(+)-Phenylacetyl Carbinol (PAC), a chiral keto-alcohol, is a pivotal intermediate in the stereospecific synthesis of various pharmaceutical agents, including ephedrine and pseudoephedrine. The precise control and verification of its absolute stereochemistry and purity are paramount in drug development and manufacturing to ensure therapeutic efficacy and safety. This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques essential for the structural elucidation and chiral analysis of **(+)-Phenylacetyl Carbinol**. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into experimental design, data interpretation, and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to master the analytical challenges associated with this important chiral molecule.

Introduction: The Significance of (+)-Phenylacetyl Carbinol in Pharmaceutical Synthesis

(+)-Phenylacetyl Carbinol, also known by several synonyms including (R)-PAC, I-PAC, and 1-hydroxy-1-phenyl-2-propanone, is a secondary alpha-hydroxy ketone.[1] Its importance in the pharmaceutical industry stems from its role as a key chiral building block.[2] The biological activity of many drugs is intrinsically linked to their stereochemistry, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects. Consequently, the production of enantiomerically pure active pharmaceutical ingredients (APIs) is a critical requirement in modern drug development.

The stereospecific synthesis of drugs like ephedrine relies on starting with the correct enantiomer of PAC. Therefore, robust analytical methods are necessary to not only confirm the chemical identity of PAC but also to accurately

determine its enantiomeric excess (e.e.). This guide will provide the technical foundation for achieving this through the application of key spectroscopic techniques.

Figure 1: Molecular Structure of (+)-Phenylacetyl Carbinol

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of the molecular structure of organic compounds. For a chiral molecule like (+)-PAC, NMR serves a dual purpose: confirming the connectivity of the atoms and, with the aid of chiral resolving agents, determining the enantiomeric purity.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides detailed information about the chemical environment of the hydrogen atoms in a molecule.

Expected ¹H NMR Spectrum of (+)-Phenylacetyl Carbinol:

Proton	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration	Notes
Phenyl-H	7.2 - 7.5	Multiplet	5H	Protons on the aromatic ring.
Methine-H (CH-OH)	~5.1	Singlet/Doublet	1H	The chemical shift is sensitive to solvent and concentration. May show coupling to the hydroxyl proton.
Hydroxyl-H (OH)	Variable (2.0 - 4.0)	Broad Singlet	1H	Position is highly dependent on solvent, temperature, and concentration. Can be confirmed by D ₂ O exchange.
Methyl-H (CH ₃)	~2.1	Singlet	3H	Protons of the acetyl group.

Causality Behind Experimental Choices:

- Solvent Selection:** Deuterated chloroform (CDCl₃) is a common initial choice due to its excellent solubilizing properties for many organic compounds and its single, well-defined solvent peak. For hydroxyl-containing compounds like PAC, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it slows down the proton

exchange of the -OH group, often allowing for the observation of coupling between the hydroxyl proton and the adjacent methine proton.

- **D₂O Exchange:** To definitively identify the hydroxyl proton signal, a simple experiment can be performed. After acquiring a standard ¹H NMR spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The acidic proton of the hydroxyl group will exchange with deuterium, causing the -OH peak to disappear or significantly diminish in intensity.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

Expected ¹³C NMR Chemical Shifts for **(+)-Phenylacetyl Carbinol**:

Carbon	Expected Chemical Shift (δ, ppm)
Carbonyl (C=O)	205 - 215
Aromatic (C-H)	125 - 130
Aromatic (C-ipso)	135 - 145
Methine (CH-OH)	70 - 80
Methyl (CH ₃)	25 - 35

Expert Insights:

The chemical shift of the carbonyl carbon is particularly diagnostic and appears in a region of the spectrum where few other signals are present. The number of distinct aromatic signals can also confirm the substitution pattern of the phenyl ring.

Chiral NMR Analysis: Quantifying Enantiomeric Purity

In a standard achiral NMR solvent, the spectra of the two enantiomers of PAC are identical. To distinguish between them, it is necessary to create a diastereomeric interaction. This is typically achieved using a chiral resolving agent (CRA) or a chiral solvating agent (CSA).

Experimental Protocol for Chiral NMR Analysis:

- **Sample Preparation:** Accurately weigh a sample of the synthesized PAC (e.g., 10 mg) and dissolve it in an appropriate deuterated solvent (e.g., 0.5 mL of CDCl₃) in an NMR tube.
- **Acquire Initial Spectrum:** Obtain a standard ¹H NMR spectrum of the PAC sample.
- **Addition of Chiral Resolving Agent:** Add a molar equivalent of a suitable chiral resolving agent, such as (R)-(-)- or (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), to the NMR tube.

- Acquire Diastereomeric Spectrum: Re-acquire the ^1H NMR spectrum. The signals corresponding to the now diastereomeric forms of PAC should be resolved into two distinct sets of peaks.
- Determination of Enantiomeric Excess (e.e.): The ratio of the integrals of a pair of well-resolved signals from the two diastereomers directly corresponds to the ratio of the enantiomers in the original sample. The enantiomeric excess can be calculated using the formula: $\text{e.e. (\%)} = \frac{|\text{Integral}(\text{major}) - \text{Integral}(\text{minor})|}{|\text{Integral}(\text{major}) + \text{Integral}(\text{minor})|} \times 100$

Causality in Protocol Design:

The choice of chiral resolving agent is critical. Mosher's acid is a common choice for chiral alcohols as it forms diastereomeric esters in situ. The highly fluorinated trifluoromethyl group of Mosher's acid provides a sensitive probe for ^{19}F NMR as well, which can offer a cleaner spectrum for quantification.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Sample Preparation for Viscous Liquids:

For a viscous liquid like PAC, the simplest method is to prepare a thin film between two salt plates (e.g., NaCl or KBr). A drop of the sample is placed on one plate, and the second plate is carefully placed on top and gently rotated to create a thin, uniform film.^[3] Alternatively, Attenuated Total Reflectance (ATR)-FTIR is an excellent technique for viscous samples, requiring only a small drop to be placed directly on the ATR crystal.^[4]

Expected IR Absorption Bands for (+)-Phenylacetyl Carbinol:

Wavenumber (cm^{-1})	Vibration	Intensity
3500 - 3200	O-H stretch (alcohol)	Strong, Broad
3100 - 3000	C-H stretch (aromatic)	Medium
2950 - 2850	C-H stretch (aliphatic)	Medium
~1715	C=O stretch (ketone)	Strong, Sharp
1600, 1495, 1450	C=C stretch (aromatic ring)	Medium to Weak
~1240	C-O stretch (alcohol)	Medium

Interpretation Insights:

The two most prominent and diagnostic peaks in the IR spectrum of PAC will be the broad O-H stretch from the alcohol functional group and the strong, sharp C=O stretch from the ketone.^[5] The presence of both of these peaks is

strong evidence for the α -hydroxy ketone structure.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information by analyzing its fragmentation pattern. Electron Ionization (EI) is a common ionization technique for relatively small organic molecules.

Expected Fragmentation Pattern (EI-MS):

Upon electron ionization, the PAC molecule will form a molecular ion (M^{+}) with a mass-to-charge ratio (m/z) corresponding to its molecular weight (150.17 g/mol). This molecular ion is often unstable and will undergo fragmentation. Common fragmentation pathways for α -hydroxy ketones include:

- Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a very common fragmentation pathway for ketones.^[6] For PAC, this can result in two primary fragment ions:
 - Loss of the acetyl radical ($\bullet\text{COCH}_3$) to form a $[M - 43]^+$ ion at m/z 107.
 - Loss of the phenyl group ($\bullet\text{C}_6\text{H}_5$) to form a $[M - 77]^+$ ion.
- Loss of Water: Alcohols can readily lose a molecule of water (H_2O) under EI conditions, leading to a $[M - 18]^+$ ion.
- McLafferty Rearrangement: While less likely for this specific structure due to the absence of a gamma-hydrogen on a sufficiently long alkyl chain, it is a common fragmentation pathway for ketones to consider.^[6]

Data Summary Table (Predicted EI-MS):

m/z	Proposed Fragment	Notes
150	$[\text{C}_9\text{H}_{10}\text{O}_2]^+$	Molecular Ion (M^{+})
107	$[\text{C}_7\text{H}_7\text{O}]^+$	Loss of $\bullet\text{COCH}_3$ (alpha-cleavage)
105	$[\text{C}_7\text{H}_5\text{O}]^+$	Loss of H_2 from the m/z 107 fragment
77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation
43	$[\text{CH}_3\text{CO}]^+$	Acetyl cation

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}
```

Figure 2: Plausible EI-MS Fragmentation of (+)-PAC

GC-MS for Enhanced Analysis:

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.^[7] For a sample containing PAC and potentially other byproducts from a synthesis, GC-MS allows for the separation of these components before they enter the mass spectrometer, providing a "clean" mass spectrum for each individual compound. For chiral analysis, a chiral GC column can be employed to separate the enantiomers of PAC before they are detected by the mass spectrometer.^[8]

Experimental Protocol for GC-MS Analysis:

- **Sample Preparation:** Prepare a dilute solution of the PAC sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- **Injection:** Inject a small volume (e.g., 1 μ L) of the sample into the GC.
- **Separation:** The sample is vaporized and travels through a heated capillary column. For chiral analysis, a column coated with a chiral stationary phase (e.g., a cyclodextrin derivative) is used.
- **Ionization and Detection:** As each component elutes from the column, it enters the mass spectrometer, is ionized (typically by electron ionization), and the resulting ions are detected.
- **Data Analysis:** The retention times of the peaks in the gas chromatogram can be used to identify the components, and the corresponding mass spectra provide confirmation of their identity.

Conclusion: An Integrated Approach to the Analysis of (+)-Phenylacetyl Carbinol

The robust characterization of **(+)-Phenylacetyl Carbinol** requires an integrated analytical approach, leveraging the strengths of multiple spectroscopic techniques. ^1H and ^{13}C NMR spectroscopy are indispensable for the definitive confirmation of the molecular structure. When combined with chiral resolving agents, NMR provides a reliable method for determining enantiomeric purity. IR spectroscopy offers a rapid and convenient way to verify the presence of the key hydroxyl and carbonyl functional groups. Finally, mass spectrometry confirms the molecular weight and provides valuable structural information through the analysis of fragmentation patterns, with GC-MS offering the added advantage of separating components in a mixture. By mastering these techniques and understanding the causality behind the experimental choices, researchers and drug development professionals can ensure the quality and stereochemical integrity of this critical pharmaceutical intermediate.

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